N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines a sulfamoyl group, a phenyl ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be attached through a nucleophilic substitution reaction, where a suitable sulfonamide reacts with an electrophilic aromatic compound.
Methoxypropyl Group Addition: The methoxypropyl group can be introduced through an alkylation reaction using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfamoyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(2-methoxyethyl)sulfamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
- **N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
- **N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxo-1-(4-methylphenyl)pyrrolidine-3-carboxamide
Uniqueness
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxypropyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C21H25N3O5S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-(3-methoxypropylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H25N3O5S/c1-29-13-5-12-22-30(27,28)19-10-8-17(9-11-19)23-21(26)16-14-20(25)24(15-16)18-6-3-2-4-7-18/h2-4,6-11,16,22H,5,12-15H2,1H3,(H,23,26) |
InChI Key |
FBECKCDZEBGCPS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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